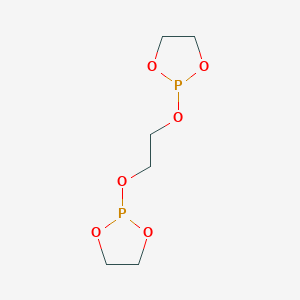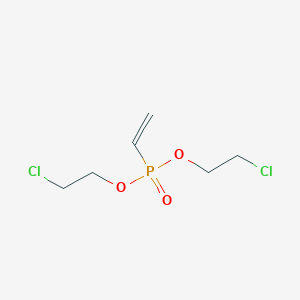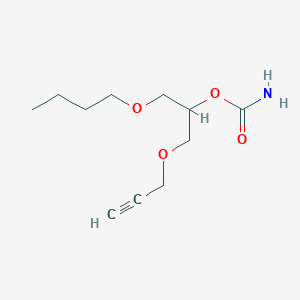
1-Ethynylnaphthalene
Vue d'ensemble
Description
1-Ethynylnaphthalene is a chemical compound that is part of the naphthalene family, characterized by the presence of an ethynyl group attached to the naphthalene ring structure. This compound serves as a building block for various chemical reactions and has been studied for its potential applications in polymer synthesis and as an inhibitor of certain enzymes.
Synthesis Analysis
The synthesis of 1-ethynylnaphthalene derivatives has been explored through various methods. For instance, a concise method for the preparation of 1-acyl-4-alkoxy- or 1-acyl-4-alkylsulfanylnaphthalenes involves the reaction of o-ethynylbenzoates or benzothioates with vinyl ethers in the presence of a catalytic amount of PtCl(2) . Additionally, the polymerization of β-ethynylnaphthalene has been investigated using different catalysts, leading to the formation of polymers with varying structural and thermal properties . The synthesis of 1,8-diethynylnaphthalene from naphthalic anhydride and its subsequent oxidation to a conjugated ring system has also been described .
Molecular Structure Analysis
The molecular structure of 1-ethynylnaphthalene and its derivatives has been analyzed through various spectroscopic methods. For example, the structure of the photopolymer formed from 1,4-diethynylnaphthalene upon UV irradiation has been determined, revealing a polyene polymer backbone . The fine structures of 1-(arylethynylselanyl)naphthalenes have been characterized by X-ray crystallography, showing the influence of the ethynylselanyl group on the overall structure .
Chemical Reactions Analysis
1-Ethynylnaphthalene participates in a variety of chemical reactions. It has been used as a mechanism-based inhibitor of CYP2B4, where it exhibits both reversible and irreversible inhibition depending on the size of the substrate . The reversible inhibition by 1-ethynylnaphthalene is not consistent with classical inhibition patterns and is influenced by the molecular size of the substrate . Furthermore, the ethyne-ethylidene rearrangement has been observed with 1,7-diethynylnaphthalene, leading to the formation of different acenaphthylene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-ethynylnaphthalene and its polymers have been studied extensively. The polymers derived from β-ethynylnaphthalene exhibit distinct isomeric structures and thermal transitions, indicating an isomerization from a high crystalline structure to an amorphous structure . Deeply colored soluble polyacetylenes have been synthesized from 1-ethynylnaphthalene, and their electrochromic properties have been investigated . The inhibition of CYP2B4 by 2-ethynylnaphthalene has been shown to depend on the size of the substrate, suggesting that the physical properties of the substrates play a crucial role in their interaction with the enzyme .
Applications De Recherche Scientifique
Inhibition of Cytochrome P450 Enzymes : 2-Ethynylnaphthalene (a closely related compound) is known for its inhibitory effects on CYP2B4, a cytochrome P450 enzyme. It exhibits both reversible and irreversible inhibition, with the degree of inhibition dependent on substrate size and molecular properties (Cheng, Harris, Reed, & Backes, 2007).
Photopolymerization : 1,4-Diethynylnaphthalene, which includes the 1-ethynylnaphthalene unit, can be polymerized upon UV irradiation to form a polyene polymer. This demonstrates the potential of ethynylnaphthalene derivatives in the synthesis of specialized polymers (Rohde & Wegner, 1978).
Study of Enzymatic Interactions : Research on 2-ethynylnaphthalene has provided insights into the mechanism of enzyme-inhibitor interactions, especially related to the size of substrate molecules and their effect on reversible inhibition (Cheng, Harris, Reed, & Backes, 2007).
Structural Analysis of Polymers : The study of helical poly(2-ethynylnaphthalenes) showcases the different physical properties these polymers can exhibit, such as color changes, which are influenced by their helical structure (Mawatari et al., 2014).
Chemical Modification Studies : 2-Ethynylnaphthalene has been used to study chemical modifications of cytochrome P450 enzymes. These studies help in understanding the interaction of chemicals with these enzymes, which are crucial in drug metabolism (Yun et al., 1992).
Synthesis of Polyacetylenes : Ethynylnaphthalene derivatives are used in the synthesis of deeply colored soluble polyacetylenes, demonstrating their utility in creating specialized polymeric materials (Yamaguchi, Hirama, & Nishihara, 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Ethynylnaphthalene is cytochrome P450 1B1 . Cytochrome P450 1B1 is an enzyme that plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
1-Ethynylnaphthalene acts as a selective inhibitor of cytochrome P450 1B1 This means it binds to this enzyme and reduces its activity
Propriétés
IUPAC Name |
1-ethynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZUXEWWARACSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31961-12-3 | |
| Record name | Naphthalene, 1-ethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31961-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90935650 | |
| Record name | 1-Ethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylnaphthalene | |
CAS RN |
15727-65-8 | |
| Record name | 1-Ethynylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15727-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015727658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)












